3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid
Overview
Description
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is a phenylpropanoid compound with the molecular formula C16H22O9 and a molecular weight of 358.34 g/mol . It is a glucoside derivative, specifically a glucopyranosyloxy compound, and is found in various natural sources . This compound is known for its biological activities, including antifungal and glutathione S-transferase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid typically involves the glycosylation of 4-methoxyphenylpropanoic acid with a suitable glucosyl donor under acidic or enzymatic conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetone, and catalysts like trifluoroacetic acid or glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically engineered microorganisms to produce the glucosylated product. These methods are advantageous due to their specificity and efficiency in producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming a catechol derivative.
Substitution: The glucosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the glucosyl group.
Major Products
Oxidation: Catechol derivatives.
Reduction: Primary alcohol derivatives.
Substitution: Various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets:
Glutathione S-transferase Inhibition: The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the detoxification processes in cells.
Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
3-(2-Glucosyloxy-4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Glucosyloxy-4-ethoxyphenyl)propanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid is unique due to its specific methoxy group, which imparts distinct chemical properties and biological activities compared to its analogs . The methoxy group enhances its solubility in organic solvents and contributes to its specific inhibitory effects on enzymes .
Properties
IUPAC Name |
3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-23-9-4-2-8(3-5-12(18)19)10(6-9)24-16-15(22)14(21)13(20)11(7-17)25-16/h2,4,6,11,13-17,20-22H,3,5,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNOUBJFOXZOR-YMILTQATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904192 | |
Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477873-63-5 | |
Record name | 3-(2-Glucosyloxy-4- Methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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